3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Description
3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thiol (-SH) group at position 5. Its molecular formula is C₁₄H₁₃N₅O₂S, with a molecular weight of 315.35 g/mol (calculated from structural analogs in ). The compound’s structure combines electron-rich aromatic substituents (3,4-dimethoxyphenyl) with a reactive thiol moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands. Limited commercial availability is noted, as related derivatives have been discontinued ().
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-18-8-4-3-7(5-9(8)19-2)17-11-10(15-16-17)12(20)14-6-13-11/h3-6H,1-2H3,(H,13,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSFSDINFJWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted triazolo[4,5-d]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions in diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials and chemical products. Its unique properties may contribute to the development of innovative solutions in material science.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is versatile, with modifications at positions 3 and 7 significantly altering physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings :
Substituent Effects on Bioactivity: Thiol (-SH) vs. Thione (-S-) (): The thiol group in the target compound offers nucleophilic reactivity, enabling disulfide bond formation or metal chelation, whereas thione derivatives (e.g., 3-phenyl-3H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione) exhibit tautomerism, altering solubility and binding modes.
Pharmacokinetic Profiles :
- Fluorinated derivatives (e.g., 4-fluorobenzyl) show increased metabolic stability due to reduced cytochrome P450-mediated oxidation ().
- Ticagrelor’s cyclopentyl and propylthio groups confer prolonged half-life and oral bioavailability, a feature absent in simpler triazolopyrimidines ().
Synthetic Accessibility :
- Microwave-assisted synthesis () improves yields for triazolopyrimidines with bulky substituents (e.g., oxadiazole-linked dimethoxyphenyl in ).
Clinical Relevance :
- Vipadenant and Ticagrelor highlight the scaffold’s adaptability for CNS and cardiovascular targets, respectively ().
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol , with CAS number 1082531-03-0 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁N₅O₂S
- Molecular Weight : 289.31 g/mol
- Structural Features : The compound features a triazolo-pyrimidine core substituted with a dimethoxyphenyl group and a thiol group at position 7.
Synthesis
The synthesis of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves multi-step reactions typically starting from readily available precursors. The methodologies often include:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the thiol group via nucleophilic substitution or other functionalization techniques.
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. Notably:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value comparable to that of doxorubicin, indicating potent anticancer activity. For instance, compound 3 showed an IC50 of while doxorubicin had .
- Lung Cancer (A549) : Similar promising results were observed in A549 cell lines where the compound inhibited cell proliferation effectively .
Structure-Activity Relationship (SAR)
The biological activity is influenced by the substitution pattern on the triazolo-pyrimidine ring:
- Compounds with N3-substitution in the pyrimidine ring demonstrated enhanced binding affinity and cytotoxicity.
- The presence of the thiol group at position 7 is crucial for its anticancer activity .
Case Studies and Research Findings
| Study | Cell Line | IC50 Value | Comparison Drug |
|---|---|---|---|
| Study 1 | MCF-7 | Doxorubicin () | |
| Study 2 | A549 | Not specified | Doxorubicin (not specified) |
Additional Biological Activities
Beyond anticancer properties, compounds in this series have shown:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
